molecular formula C20H23N7O2 B15014265 1-[(E)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol

1-[(E)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol

Cat. No.: B15014265
M. Wt: 393.4 g/mol
InChI Key: MYGNUIYRBJFSOG-FYJGNVAPSA-N
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Description

1-[(E)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol is a complex organic compound that features a naphthalen-2-ol core structure with various functional groups attached

Preparation Methods

The synthesis of 1-[(E)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol involves multiple steps, typically starting with the preparation of the naphthalen-2-ol core. The synthetic route may include:

    Formation of the naphthalen-2-ol core: This can be achieved through various organic reactions, such as Friedel-Crafts acylation followed by reduction.

    Attachment of the triazinyl group:

    Introduction of the hydrazinylidene group: This step typically involves the reaction of hydrazine derivatives with the triazinyl group.

    Addition of the dimethylamino and morpholin-4-yl groups: These groups can be introduced through nucleophilic substitution reactions.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity.

Chemical Reactions Analysis

1-[(E)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino and morpholin-4-yl groups, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-[(E)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound may have potential as a fluorescent probe or marker due to its structural features.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 1-[(E)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are likely mediated through binding to specific proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(E)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H23N7O2

Molecular Weight

393.4 g/mol

IUPAC Name

1-[(E)-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]naphthalen-2-ol

InChI

InChI=1S/C20H23N7O2/c1-26(2)19-22-18(23-20(24-19)27-9-11-29-12-10-27)25-21-13-16-15-6-4-3-5-14(15)7-8-17(16)28/h3-8,13,28H,9-12H2,1-2H3,(H,22,23,24,25)/b21-13+

InChI Key

MYGNUIYRBJFSOG-FYJGNVAPSA-N

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)N/N=C/C3=C(C=CC4=CC=CC=C43)O

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)NN=CC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

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